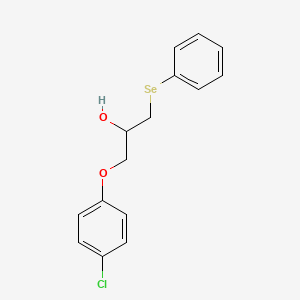
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- is a chemical compound with a complex structure that includes a chlorophenoxy group and a phenylseleno group attached to a propanol backbone
Métodos De Preparación
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-propanol with 4-chlorophenol to form 1-(4-chlorophenoxy)-2-propanol. This intermediate is then reacted with phenylselenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenoxy and phenylseleno groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the phenylseleno group can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- include:
2-Propanol, 1-(4-chlorophenoxy)-: Lacks the phenylseleno group, making it less versatile in redox reactions.
2-Propanol, 1-(phenylseleno)-: Lacks the chlorophenoxy group, reducing its hydrophobic interactions with biological targets.
2-Propanol, 1-(4-bromophenoxy)-3-(phenylseleno)-: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- lies in its combination of chlorophenoxy and phenylseleno groups, providing a balance of hydrophobic interactions and redox activity that is not present in the similar compounds.
Propiedades
Número CAS |
872729-14-1 |
|---|---|
Fórmula molecular |
C15H15ClO2Se |
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C15H15ClO2Se/c16-12-6-8-14(9-7-12)18-10-13(17)11-19-15-4-2-1-3-5-15/h1-9,13,17H,10-11H2 |
Clave InChI |
RLWIFMZQKBUYNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC(COC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


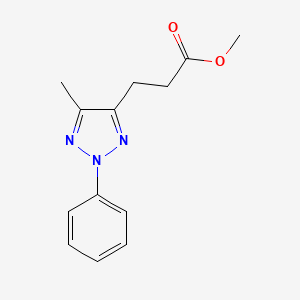
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
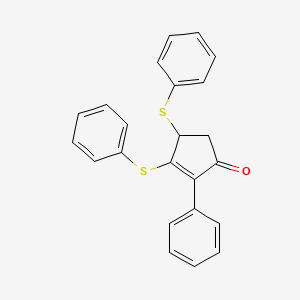
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
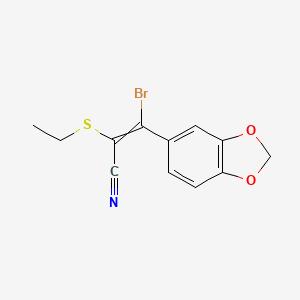
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
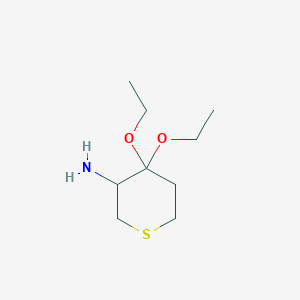
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
